5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzenesulfonamide core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The introduction of bromine and chlorine atoms is achieved through halogenation reactions, while the methoxy group is introduced via methylation. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methoxy groups can influence its binding affinity and selectivity towards these targets, modulating various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide
- 5-Bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide
- 5-Bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide
Uniqueness
Compared to similar compounds, 5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO3S/c1-9-6-10(2)15(8-12(9)16)22(19,20)18-13-7-11(17)4-5-14(13)21-3/h4-8,18H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWRAVTYJBOMBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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